molecular formula C10H20N2O2 B2940043 Tert-butyl 1-methylpiperazine-2-carboxylate CAS No. 2139081-00-6

Tert-butyl 1-methylpiperazine-2-carboxylate

Cat. No.: B2940043
CAS No.: 2139081-00-6
M. Wt: 200.282
InChI Key: HTGOEJNFNCRNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-methylpiperazine-2-carboxylate is an organic compound with the molecular formula C10H20N2O2. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 1-methylpiperazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-methylpiperazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of functionalized piperazine compounds.

Scientific Research Applications

Tert-butyl 1-methylpiperazine-2-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 1-methylpiperazine-2-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-methylpiperazine-1-carboxylate
  • 1-Boc-piperazine
  • Tert-butyl ®-2-methylpiperazine-1-carboxylate

Uniqueness

Tert-butyl 1-methylpiperazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity and stability profiles, making it suitable for specific synthetic and research applications.

Properties

IUPAC Name

tert-butyl 1-methylpiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-7-11-5-6-12(8)4/h8,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGOEJNFNCRNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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